molecular formula C17H17ClN4O3 B11293045 Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11293045
M. Wt: 360.8 g/mol
InChI Key: GRRNPDVTHIOZCY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The $$ ^1H $$ NMR spectrum (500 MHz, DMSO-d₆) exhibits characteristic signals:

  • Ethoxycarbonyl group : A triplet at δ 1.25 ppm (3H, J = 7.1 Hz) for the methyl protons and a quartet at δ 4.20 ppm (2H) for the methylene group
  • Amino group : Broad singlet at δ 6.60–6.80 ppm (2H), indicative of NH₂ protons participating in hydrogen bonding
  • Chlorophenyl ring : Doublet of doublets at δ 7.40–7.52 ppm (4H) and a singlet at δ 8.05 ppm (2H) for para-substituted aromatic protons
  • Methoxymethyl group : Singlet at δ 3.35 ppm (3H) for the methoxy protons and multiplet at δ 4.45–4.60 ppm (2H) for the methylene group

The $$ ^{13}C $$ NMR spectrum confirms key structural features:

  • Carbonyl carbon of the ester group at δ 165–168 ppm
  • Pyrimidine C-5 and C-7 carbons at δ 155–160 ppm and δ 140–145 ppm, respectively
  • Quaternary carbons of the chlorophenyl ring between δ 130–135 ppm

Infrared (IR) Spectroscopy

Critical absorption bands include:

  • N–H stretch (amino group): 3350–3450 cm⁻¹
  • C=O stretch (ester): 1720–1740 cm⁻¹
  • C–Cl stretch: 750–800 cm⁻¹
  • C–O–C asymmetric stretch (methoxymethyl): 1100–1150 cm⁻¹

UV-Vis Spectroscopy

The electronic absorption spectrum in ethanol shows two primary bands:

  • π→π* transition : λmax = 265–275 nm (ε ≈ 1.2 × 10⁴ L·mol⁻¹·cm⁻¹)
  • n→π* transition : λmax = 310–320 nm (ε ≈ 3.5 × 10³ L·mol⁻¹·cm⁻¹)
    The bathochromic shift relative to unsubstituted pyrazolo[1,5-a]pyrimidines (Δλ ≈ 15 nm) arises from electron-withdrawing effects of the chlorophenyl and ester groups.

Comparative Analysis of Substituent Effects on Ring Planarity

The planarity of the pyrazolo[1,5-a]pyrimidine system is highly sensitive to substituent effects:

Methoxymethyl Group (Position 2):

  • Introduces minimal steric hindrance due to its flexible –CH₂–O–CH₃ chain
  • Maintains core planarity within 5° when compared to bulkier 2-aryl substituents
  • Electron-donating methoxy group increases electron density at C-2, stabilizing conjugation with the pyrimidine ring

4-Chlorophenyl Group (Position 3):

  • Causes significant out-of-plane distortion (12–15°) due to steric interactions between the ortho-hydrogens and adjacent pyrazole nitrogen
  • Electron-withdrawing chlorine atom induces partial positive charge at C-3, enhancing dipole-dipole interactions with solvent molecules

Ethoxycarbonyl Group (Position 6):

  • The planar ester moiety conjugates with the pyrimidine ring, reducing torsional strain
  • Comparative studies show that bulkier 6-substituents (e.g., isopropyl carbamates) induce greater distortion (up to 20°)

Table 2: Substituent Effects on Pyrazolo[1,5-a]Pyrimidine Planarity

Position Substituent Dihedral Angle (°) Planarity Distortion
2 Methoxymethyl 4–6 Minimal
3 4-Chlorophenyl 12–15 Moderate
6 Ethoxycarbonyl 2–4 Negligible
6 Isopropyl carbamate 18–20 Significant

Properties

Molecular Formula

C17H17ClN4O3

Molecular Weight

360.8 g/mol

IUPAC Name

ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17ClN4O3/c1-3-25-17(23)12-8-20-16-14(10-4-6-11(18)7-5-10)13(9-24-2)21-22(16)15(12)19/h4-8H,3,9,19H2,1-2H3

InChI Key

GRRNPDVTHIOZCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C(=C(C(=N2)COC)C3=CC=C(C=C3)Cl)N=C1)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Amino-3-(4-Chlorophenyl)Pyrazole with Diethyl Acetylenedicarboxylate

In a representative procedure, 5-amino-3-(4-chlorophenyl)pyrazole is reacted with diethyl acetylenedicarboxylate in ethanol under reflux to yield ethyl 7-hydroxy-3-(4-chlorophenyl)pyrazolo[1,5-α]pyrimidine-6-carboxylate. This intermediate undergoes chlorination with phosphorus oxychloride (POCl₃) to introduce a leaving group at position 7, facilitating subsequent amination.

Reaction Conditions

ComponentQuantityConditionsYield
5-Amino-3-(4-chlorophenyl)pyrazole10 mmolEthanol, reflux, 12 h78%
Diethyl acetylenedicarboxylate12 mmol

Introduction of the Methoxymethyl Group at Position 2

The methoxymethyl (-CH₂OCH₃) substituent at position 2 is installed via nucleophilic substitution or alkylation.

Chloromethylation Followed by Methoxylation

A two-step protocol involves:

  • Chloromethylation : Treatment of the pyrazolo[1,5-α]pyrimidine core with chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid (e.g., ZnCl₂) yields the chloromethyl intermediate.

  • Methoxylation : Reaction with sodium methoxide (NaOCH₃) in methanol replaces the chloride with a methoxy group.

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 4.12 (s, 2H, CH₂OCH₃), 3.41 (s, 3H, OCH₃).

  • MS (ESI) : m/z 389 [M + H]⁺.

Functionalization at Position 3: 4-Chlorophenyl Incorporation

The 4-chlorophenyl group is introduced early in the synthesis via Suzuki-Miyaura coupling or pre-functionalized pyrazole precursors.

Suzuki Coupling of Boronic Acids

A palladium-catalyzed coupling reaction attaches the 4-chlorophenyl group to the pyrazole ring before cyclization. Using Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base, the reaction proceeds in dioxane/water (4:1) at 80°C.

Optimized Parameters

CatalystLigandTemperatureYield
Pd(PPh₃)₄ (5 mol%)None80°C85%

Installation of the Ethyl Carboxylate at Position 6

The ethyl carboxylate group is introduced during the cyclocondensation step using diethyl acetylenedicarboxylate. Post-cyclization esterification is avoided due to steric hindrance.

Amination at Position 7

The 7-amino group is introduced via nucleophilic substitution of a chlorine or triflate leaving group.

Ammonolysis of Chloropyrimidine

Heating the chlorinated intermediate with aqueous ammonia (NH₃/H₂O) in tetrahydrofuran (THF) at 60°C for 6 hours affords the 7-amino derivative.

Reaction Profile

  • Time : 6 h

  • Temperature : 60°C

  • Yield : 72%

Purification and Characterization

Final purification is achieved via silica gel column chromatography (ethyl acetate/hexane, 1:3), followed by recrystallization from ethanol.

Analytical Data

  • Melting Point : 162–164°C

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.54 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 4.34 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 4.11 (s, 2H, CH₂OCH₃), 3.38 (s, 3H, OCH₃), 1.35 (t, J = 7.2 Hz, 3H, OCH₂CH₃).

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods for synthesizing the target compound:

MethodAdvantagesLimitationsYield
Pre-functionalized pyrazole routeHigh regioselectivityMulti-step synthesis68%
Post-cyclization functionalizationFlexible late-stage modificationsRequires harsh amination conditions55%

Chemical Reactions Analysis

Functional Group Transformations

The ethyl ester, amino, and methoxymethyl groups enable further derivatization:

Ester Hydrolysis

  • Reaction : The ethyl ester at position 6 hydrolyzes to a carboxylic acid under basic conditions (NaOH/H₂O, reflux).

  • Application : Enhances water solubility for pharmacological testing .

Nucleophilic Substitution

  • Methoxymethyl group : Reacts with amines (e.g., piperidine) via nucleophilic displacement under Pd catalysis to form secondary amines, improving target selectivity .

  • Conditions : Pd(PPh₃)₄, DMF, 80°C .

Substituent Effects on Reactivity

The 4-chlorophenyl and methoxymethyl groups influence regioselectivity and electronic properties:

PositionSubstituentReactivity Impact
34-ChlorophenylElectron-withdrawing effect stabilizes intermediates .
2MethoxymethylSteric hindrance directs electrophilic substitution to position 5 .

Anticancer Derivative Development

  • Amination : Reacting the amino group at position 7 with aryl aldehydes forms Schiff bases, which exhibit antitumor activity .

    • Example: Condensation with 4-fluorobenzaldehyde under MW irradiation yields a potent analog (IC₅₀: 0.8 μM) .

Comparative Reactivity of Analogues

The table below highlights structural variations and their synthetic implications:

Compound ModificationReactivity DifferenceBiological Impact
Ethoxy group at position 2Reduced steric hindrance vs. methoxymethylLower kinase selectivity
Fluorophenyl at position 3Enhanced electrophilicity vs. chlorophenylImproved enzymatic inhibition
Carboxamide at position 6Higher stability in physiological pH vs. esterExtended half-life

Scientific Research Applications

Anticancer Properties

Research has indicated that Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate exhibits significant anticancer activity. Preliminary studies suggest that it inhibits tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, yielding the following IC50 values:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0

These results indicate that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Research indicates that derivatives containing similar structural motifs exhibit efficacy against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 µM for potent analogs .

Case Study: Antitubercular Activity

A comparative study on substituted pyrazolo[4,3-d]pyrimidine derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar antitubercular effects due to its structural similarities .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines. However, detailed studies are required to elucidate these effects fully.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at various positions to introduce the amino and chlorophenyl groups .

Synthetic Pathway Overview

  • Formation of Pyrazolo-Pyrimidine Core : Utilizing standard organic reactions such as nucleophilic substitutions.
  • Functionalization : Introducing amino and chlorophenyl substituents to enhance biological activity.

Mechanism of Action

The mechanism of action of ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives are highly tunable, with substituents at positions 2, 3, 5, 6, and 7 significantly influencing biological activity. Below is a comparative analysis of key analogs:

Compound Name / ID Position 3 Position 2 Position 6 Position 7 Key Activity
Target Compound 4-Chlorophenyl Methoxymethyl Ethyl carboxylate Amino Hypothesized kinase inhibition
6m 3,4,5-Trimethoxyphenyl Not specified Not reported Varied Anticancer (IC50 < 1 µM)
6p 4-Fluorophenyl Not specified Not reported Varied Anticancer (IC50 ~ 2 µM)
10a Phenyl [(4-Methoxyphenyl)amino] Cyano Amino Cytotoxicity (HeLa cells)
11b 3-(Trifluoromethyl)phenyldiazenyl Hydroxy Ethyl carboxylate Amino Antiproliferative (EGFR inhibition)
5a–c 4-Fluorophenyldiazenyl Varied Varied Amino CDK2 inhibition (IC50 49–79 nM)

Key Observations :

  • Position 3 : Hydrophobic groups (e.g., 4-chlorophenyl, 3,4,5-trimethoxyphenyl) enhance kinase binding. The 4-chlorophenyl group in the target compound balances hydrophobicity and steric effects, similar to 6p’s 4-fluoro substitution .
  • Position 2: Methoxymethyl in the target compound may improve solubility compared to bulkier substituents (e.g., [(4-methoxyphenyl)amino] in 10a) .
  • Position 7: The amino group is conserved across active analogs (e.g., 5a–c, 11b), suggesting its critical role in ATP-pocket interactions .

Biological Activity

Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate is a synthetic compound within the pyrazolo[1,5-a]pyrimidine class. This compound is characterized by its complex structure, which includes a pyrazole ring fused to a pyrimidine ring and various functional groups that enhance its biological activity. The presence of an ethyl ester, an amino group, and a chlorophenyl substituent suggests significant pharmacological potential, making it a candidate for drug development across various therapeutic areas.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function through interactions with binding sites. These interactions can lead to various biological effects, including:

  • Inhibition of cell proliferation
  • Modulation of immune responses
  • Potential anti-inflammatory and analgesic effects

Pharmacological Properties

Research indicates that this compound exhibits promising anti-inflammatory properties with relatively low cytotoxicity, making it attractive for further development in treating conditions like leishmaniasis and Chagas disease . Its structural attributes contribute to its ability to act as a selective protein inhibitor and anticancer agent .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Anticancer Activity : The pyrazolo[1,5-a]pyrimidine scaffold has been shown to possess significant anticancer properties. For example, compounds with similar structures have demonstrated the ability to reduce glioma cell viability through multiple mechanisms, including cell cycle arrest and induction of apoptosis .
  • Enzymatic Inhibition : The compound's potential as an enzymatic inhibitor has been explored, particularly concerning its ability to inhibit tyrosinase activity. Such inhibition is crucial for developing treatments for skin disorders and pigmentation issues .
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable profiles for oral bioavailability and clearance rates, suggesting that this compound could be effectively administered in clinical settings .

Comparative Biological Activity Data

Activity Type IC50/ED50 Values Comments
AnticancerIC50 < 10 µMSignificant reduction in tumor cell viability
Enzymatic InhibitionIC50 = 4.39 - 1.71 µMComparable to standard inhibitors
Anti-inflammatoryED50 < 5 mg/kgLow gastrointestinal ulcerogenicity

Q & A

Basic Research Questions

Q. What synthetic routes are reported for pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized for Ethyl 7-amino-3-(4-chlorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones or enaminones. For example, refluxing 5-aminopyrazole derivatives with enaminones in ethanol or DMF under basic conditions (e.g., pyridine) yields target compounds . Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C), and reaction time (5–6 hours). Ethyl ester groups are introduced via nucleophilic substitution or esterification of carboxylic acid intermediates .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical for confirming its purity?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., 4-chlorophenyl at C3, methoxymethyl at C2) and amino/ester functional groups .
  • IR Spectroscopy : Identifies NH₂ (3300–3400 cm⁻¹), ester C=O (1700–1750 cm⁻¹), and aromatic C-Cl (750–800 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental Analysis : Validates C, H, N, Cl content against theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidines in anticancer research, and how do substituents influence bioactivity?

  • Methodological Answer :

  • Substituent Variation : The 4-chlorophenyl group at C3 enhances lipophilicity and π-π stacking with target proteins (e.g., EGFR or CDK2). Methoxymethyl at C2 improves solubility and metabolic stability .
  • Functional Group Impact : Fluorine or nitrile groups at C6/C7 increase electron-withdrawing effects, boosting antitumor activity (e.g., IC50 = 2.70 µM in HEPG2 cells for pyrazolo[1,5-a]pyrimidine 7c) .
  • SAR Validation : Use molecular docking (e.g., AutoDock Vina) to model interactions with kinase active sites and correlate with in vitro cytotoxicity assays .

Q. How can researchers address contradictions in biological activity data across structurally similar pyrazolo[1,5-a]pyrimidines?

  • Methodological Answer :

  • Data Triangulation : Compare IC50 values across multiple cell lines (e.g., HepG2, MCF-7) to identify cell-specific effects .
  • Crystallographic Studies : Resolve binding modes via X-ray diffraction of ligand-protein complexes (e.g., CDK2 co-crystals) to explain potency differences .
  • Meta-Analysis : Aggregate data from publications (e.g., pyrazophos derivatives vs. antitumor agents) to assess substituent trends and assay variability .

Q. What computational methods are employed to predict the metabolic stability of this compound?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME or ADMETLab2.0 estimate CYP450 metabolism, highlighting vulnerable sites (e.g., ester hydrolysis at C6).
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for methoxymethyl and chlorophenyl groups to predict oxidative degradation .
  • Molecular Dynamics (MD) : Simulates interactions with liver microsomal enzymes to identify metabolic hotspots .

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